molecular formula C18H19FN2O B4592213 N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No.: B4592213
M. Wt: 298.4 g/mol
InChI Key: GPWQMPWFCRXJKE-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amide Formation: The final step involves the formation of the amide bond by reacting the quinoline derivative with 3-fluoro-4-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
  • N-(3-bromo-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
  • N-(3-iodo-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-12-5-8-17-14(10-12)4-3-9-21(17)18(22)20-15-7-6-13(2)16(19)11-15/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWQMPWFCRXJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
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N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

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